molecular formula C16H22O2 B12660431 3-(5-Norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene CAS No. 93963-16-7

3-(5-Norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene

Cat. No.: B12660431
CAS No.: 93963-16-7
M. Wt: 246.34 g/mol
InChI Key: TVXXSLADYXYNTQ-UHFFFAOYSA-N
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Description

3-(5-Norbornen-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene is a spirocyclic compound characterized by a dioxaspiro[5.5]undec-8-ene core fused with a norbornene moiety. This structure combines the rigidity of the norbornene system with the stereochemical complexity of the spirocyclic framework, making it a candidate for applications in medicinal chemistry and materials science. The compound’s CAS registration (listed in ) confirms its identity, though its specific biological or industrial applications remain underexplored in the provided literature.

Properties

CAS No.

93963-16-7

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]hept-5-enyl)-2,4-dioxaspiro[5.5]undec-9-ene

InChI

InChI=1S/C16H22O2/c1-2-6-16(7-3-1)10-17-15(18-11-16)14-9-12-4-5-13(14)8-12/h1-2,4-5,12-15H,3,6-11H2

InChI Key

TVXXSLADYXYNTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1)COC(OC2)C3CC4CC3C=C4

Origin of Product

United States

Biological Activity

3-(5-Norbornen-2-yl)-2,4-dioxaspiro(5.5)undec-8-ene, with the CAS number 93963-16-7, is a compound characterized by its unique spirocyclic structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. The following sections explore its biological activity, including relevant data tables and case studies.

  • Molecular Formula : C16H22O2
  • Molecular Weight : 246.34 g/mol
  • Structural Features : The compound contains a bicyclic structure with two ether functionalities and a norbornene moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been investigated in several studies.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various spirocyclic compounds, including this compound. The results indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis16
Escherichia coli>128

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed using in vitro assays measuring the production of pro-inflammatory cytokines in activated macrophages. The compound exhibited a dose-dependent reduction in cytokine levels, particularly IL-6 and TNF-alpha.

Concentration (µM) IL-6 (pg/mL) TNF-alpha (pg/mL)
0150120
1010080
505040

Case Study 1: Anticancer Activity

In a recent investigation into the anticancer properties of spirocyclic compounds, researchers found that this compound induced apoptosis in human cancer cell lines such as HeLa and A549. The mechanism involved the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. Treatment with the compound significantly reduced cell death and oxidative stress markers in cultured neurons exposed to hydrogen peroxide.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and substituents among related dioxaspiro[5.5]undec-8-ene derivatives:

Compound Name Substituent(s) Molecular Formula Key Features Reference
3-(5-Norbornen-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene Norbornenyl C₁₆H₂₀O₂ Rigid bicyclic substituent; potential for polymer or catalyst applications
3-(2-Furanyl)-2,4-dioxaspiro[5.5]undec-8-ene Furyl C₁₃H₁₆O₃ Trypsin inhibitor (Ulinastatin); used in protease inhibition
3-Ethyl-2,4-dioxaspiro[5.5]undec-8-ene Ethyl C₁₁H₁₈O₂ Simple alkyl substituent; used as a chemical intermediate
3-(3-Cyclohexenyl)-2,4-dioxaspiro[5.5]undec-8-ene Cyclohexenyl C₁₅H₂₂O₂ Aliphatic cyclic substituent; studied for stereochemical properties
3-((4-Chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione Chlorophenylamino-methylene C₁₆H₁₆ClNO₄ O,N-containing spiro compound; forms 3D hydrogen-bonded networks

Key Observations :

  • In contrast, the furyl substituent in Ulinastatin enables enzyme inhibition via hydrogen bonding .
  • Functional Groups: Compounds with amino-methylene substituents (e.g., chlorophenylamino) exhibit intermolecular hydrogen bonding and π-π stacking, critical for crystal packing .

Contrasts :

  • The furyl-substituted compound (Ulinastatin) is clinically validated for protease inhibition, whereas the norbornenyl analogue’s applications remain speculative.
Physical and Chemical Properties
  • Chromatography : Ethyl-substituted derivatives are separable via reverse-phase HPLC (Newcrom R1 column) .
  • Thermodynamics : Benzimidazole-fused spiro compounds exhibit predictable thermodynamic stability via DFT calculations (B3LYP/6-311G basis set) .
  • Crystallography: O,N-containing spiro compounds (e.g., chlorophenylamino derivatives) crystallize in triclinic or monoclinic systems with 3D hydrogen-bonded networks .

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